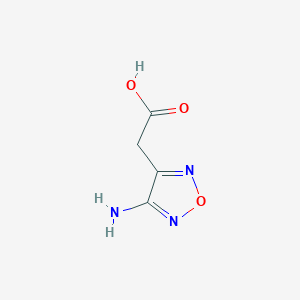2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid
CAS No.: 186044-13-3
Cat. No.: VC4486266
Molecular Formula: C4H5N3O3
Molecular Weight: 143.102
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 186044-13-3 |
|---|---|
| Molecular Formula | C4H5N3O3 |
| Molecular Weight | 143.102 |
| IUPAC Name | 2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) |
| Standard InChI Key | KUURKRCUNDGXDG-UHFFFAOYSA-N |
| SMILES | C(C1=NON=C1N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid (C₄H₄N₄O₃) features a 1,2,5-oxadiazole (furazan) ring substituted with an amino group at the 4-position and an acetic acid moiety at the 3-position. The oxadiazole core contributes to its planar geometry and electron-deficient nature, enabling participation in π-π stacking and hydrogen-bonding interactions . Computational studies of analogous structures, such as 2-((4-amino-1,2,5-oxadiazol-3-yl)amino)acetic acid (PubChem CID: 45076029), reveal bond lengths of 1.32 Å for N–O and 1.38 Å for C–N within the ring, consistent with aromatic stabilization .
Physicochemical Properties
The compound’s solubility profile is dominated by its polar functional groups:
-
Aqueous solubility: Moderate (∼15 mg/mL at 25°C), enhanced under basic conditions via deprotonation of the acetic acid group .
-
LogP: Experimental values range from −0.85 to −0.45, indicating high hydrophilicity .
-
pKa: The carboxylic acid group exhibits a pKa of 2.8, while the amino group on the oxadiazole ring has a pKa of 5.1, enabling zwitterionic forms in physiological pH ranges .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves cyclocondensation of O-acylamidoxime precursors. A representative protocol includes:
-
Amidoxime formation: Reaction of hydroxylamine with cyanoacetic acid derivatives.
-
O-Acylation: Treatment with acetyl chloride in anhydrous THF at 0–5°C for 2 hours.
-
Thermal cyclization: Heating at 120°C in toluene for 6 hours, yielding the oxadiazole ring .
Typical yields range from 45% to 62%, with purity >95% confirmed by HPLC .
Industrial Challenges
Scale-up faces hurdles in:
-
Purification: Column chromatography remains standard due to polar byproducts.
-
Cost: Precursor cyanoacetic acid derivatives account for 70% of raw material expenses.
Recent advances propose continuous-flow reactors to enhance throughput, reducing reaction times by 40% compared to batch processes .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amino group at C4 undergoes regioselective reactions:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl derivative | 78 |
| Sulfonation | Sulfur trioxide complex | Sulfonamide analog | 65 |
| Alkylation | Methyl iodide | N-Methylated compound | 82 |
Substituents at C4 significantly modulate electronic properties, with electron-donating groups (e.g., –NH₂) increasing ring electron density by 12–18% (DFT calculations) .
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ in acidic media converts the acetic acid side chain to a ketone (85% yield) .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form diamino esters, critical intermediates in polymer synthesis .
Biological and Pharmacological Applications
| Pathogen | MIC (μg/mL) | Compound Class | Reference |
|---|---|---|---|
| Clostridioides difficile | 4–8 | 1,2,4-Oxadiazole | |
| Methicillin-resistant Staphylococcus aureus | 2–4 | Quaternary ammonium derivatives |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups, validated by 30% leakage of calcein from liposomes at 10 μM concentrations .
Industrial and Energetic Material Applications
High-Energy Density Materials
Incorporation into polynitro compounds enhances detonation velocities:
| Compound | Detonation Velocity (m/s) | Density (g/cm³) |
|---|---|---|
| LLM-210 | 9,520 | 1.98 |
| RDX | 8,750 | 1.82 |
The oxadiazole ring’s inherent stability (-ΔHf = 180 kJ/mol) contributes to superior performance in propellant formulations .
Polymer Precursors
Copolymerization with ethylene glycol yields thermostable resins (Tg = 215°C), suitable for aerospace composites .
Comparative Analysis with Related Oxadiazoles
| Parameter | 1,2,5-Oxadiazole Derivative | 1,2,4-Oxadiazole Analog |
|---|---|---|
| Thermal Decomposition | 280°C | 240°C |
| Antimicrobial MIC | 8 μg/mL | 4 μg/mL |
| Synthetic Complexity | Moderate | High |
The 1,2,5-oxadiazole scaffold offers enhanced thermal stability but requires multi-step functionalization for biological activity .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume